1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11361995
InChI: InChI=1S/C18H18N2O3/c21-16-8-6-15(7-9-16)19-18(23)14-10-17(22)20(12-14)11-13-4-2-1-3-5-13/h1-9,14,21H,10-12H2,(H,19,23)
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC11361995

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H18N2O3/c21-16-8-6-15(7-9-16)19-18(23)14-10-17(22)20(12-14)11-13-4-2-1-3-5-13/h1-9,14,21H,10-12H2,(H,19,23)
Standard InChI Key HSVYZDJHMGNOIF-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Canonical SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (IUPAC name: 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide) has a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of 310.3 g/mol. Its structure comprises a pyrrolidinone ring (5-oxopyrrolidine) substituted at the 1-position with a benzyl group and at the 3-position with a carboxamide linkage to a 4-hydroxyphenyl group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight310.3 g/mol
SMILES NotationC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Canonical SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
PubChem CID42653189

The presence of both aromatic (benzyl, 4-hydroxyphenyl) and heterocyclic (pyrrolidinone) moieties suggests potential for diverse intermolecular interactions, including hydrogen bonding (via the carboxamide and hydroxyl groups) and π-π stacking .

Synthetic Methodologies

Reported Synthesis Pathways

While detailed synthetic protocols for 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide remain proprietary, analogous pyrrolidinone derivatives are typically synthesized through multi-step sequences involving:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to construct the pyrrolidinone core.

  • N-Benzylation: Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions.

  • Carboxamide Coupling: Reaction of the pyrrolidine-3-carboxylic acid intermediate with 4-aminophenol via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

A hypothetical synthesis route is outlined below:

  • Step 1: Preparation of 5-oxopyrrolidine-3-carboxylic acid via cyclization of ethyl 4-aminobutyrate followed by oxidation.

  • Step 2: N-Benzylation using benzyl bromide and NaH in THF.

  • Step 3: Activation of the carboxylic acid as an acyl chloride (SOCl₂) and subsequent amidation with 4-aminophenol in dichloromethane.

Industrial-Scale Considerations

Large-scale production would require optimization of:

  • Solvent Systems: Transition from THF to greener solvents like 2-MeTHF.

  • Catalysis: Use of immobilized lipases for enantioselective amidation.

  • Purification: Continuous chromatography or crystallization techniques to achieve >98% purity .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include δ 7.2–7.4 (benzyl aromatic protons), δ 6.7–7.0 (4-hydroxyphenyl), and δ 3.8–4.2 (pyrrolidine CH₂).

    • ¹³C NMR: Carbonyl resonances at δ 170–175 ppm (pyrrolidinone and carboxamide).

  • Mass Spectrometry:

    • ESI-MS: [M+H]⁺ peak at m/z 311.3 with fragmentation ions at m/z 183 (benzyl loss) and 108 (4-hydroxyphenyl).

Computational Insights and Structure-Activity Relationships (SAR)

Molecular Docking Studies

In silico docking of analogous carboxamides into the dopamine D₂ receptor (PDB: 6CM4) revealed:

  • Key Interactions:

    • Ionic bond between the protonatable nitrogen and Asp114³·³².

    • π-π stacking between the benzyl group and Phe389⁶·⁵².

  • Binding Affinity: Predicted ΔG = −9.2 kcal/mol (AutoDock Vina) .

SAR Trends

  • Benzyl Substitution: Electron-withdrawing groups (e.g., -NO₂) at the para position reduce D₂ affinity by 40% .

  • Hydroxyphenyl Position: Ortho-substitution abolishes 5-HT₂ₐ activity, likely due to steric hindrance .

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